
Pyr3
Vue d'ensemble
Description
Pyr3 est un composé à base de pyrazole qui a suscité un intérêt considérable en raison de son inhibition sélective du canal récepteur potentiel transitoire canonique 3 (TRPC3). Les canaux TRPC3 jouent un rôle crucial dans la modulation des niveaux de calcium intracellulaire, affectant divers processus cellulaires tels que la sécrétion, l'expression génique et la mort cellulaire . La structure du composé comprend un cycle phényle central avec un label de radioiode en position 2, permettant un suivi et une investigation in vivo.
Mécanisme D'action
Target of Action
Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a selective inhibitor of the transient receptor potential canonical channel 3 (TRPC3) . TRPC3 is a calcium-permeable cationic channel that regulates calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . It is widely expressed in human melanoma and has been identified as a potential target for drug discovery .
Mode of Action
This compound interacts directly with the TRPC3 protein . It inhibits TRPC3-mediated calcium influx, with an IC50 of 700 nM . This inhibition results in the dephosphorylation of signal transducer and activator of transcription 5 and Akt , which are key proteins in cell signaling pathways.
Biochemical Pathways
The inhibition of TRPC3 by this compound affects several biochemical pathways. TRPC3 channels regulate calcium influx evoked by G protein-coupled receptor activation and/or by depletion of the calcium store in the endoplasmic reticulum . The inhibition of these channels by this compound leads to a decrease in calcium influx, which in turn affects downstream cellular processes such as cell proliferation and migration .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been administered to mice via the right jugular vein at concentrations of 0, 2.5, 5, or 10 mg/kg . This suggests that this compound can be systemically distributed and reach its target sites effectively.
Result of Action
The administration of this compound has been shown to have significant effects on cellular and molecular levels. In melanoma cells, this compound decreases cell proliferation and migration . In mice implanted with human melanoma cells, this compound significantly inhibited tumor growth . In a myocardial ischemia/reperfusion injury model, this compound significantly decreased the infarct size of the left ventricle, and reduced the myocardial cell apoptosis rate and inflammatory response .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of myocardial ischemia/reperfusion injury, the efficacy of this compound was tested under conditions of temporary occlusion of the left anterior descending coronary artery . .
Analyse Biochimique
Biochemical Properties
Pyr3 selectively and directly inhibits TRPC3 channels among TRPC family members . It interacts with TRPC3, leading to the inhibition of TRPC3-mediated calcium influx . The nature of this interaction is inhibitory, with this compound acting as a blocker of the channel .
Cellular Effects
This compound has been shown to influence cell function by modulating calcium signaling pathways . By inhibiting TRPC3-mediated calcium influx, it can affect various cellular processes that are regulated by calcium, such as gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TRPC3, leading to the inhibition of the channel . This results in a decrease in calcium influx, which can affect various downstream processes, including enzyme activation, changes in gene expression, and alterations in cellular metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve outcomes and attenuate astrogliosis after intracerebral hemorrhage
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily through its interaction with TRPC3, which plays a role in calcium signaling pathways
Subcellular Localization
As it is a small molecule inhibitor, it is likely to be able to diffuse across cell membranes to reach its target, TRPC3, which is located in the cell membrane
Méthodes De Préparation
Voies de synthèse:: La synthèse de Pyr3 implique plusieurs étapes, y compris l'introduction de la partie pyrazole. Bien que je n'aie pas accès à des protocoles de synthèse spécifiques, des chercheurs ont réussi à préparer this compound en utilisant des techniques de chimie organique établies.
Conditions de réaction:: Les conditions de réaction exactes pour la synthèse de this compound peuvent varier, mais elles impliquent généralement des réactions de couplage, des cyclisations et des manipulations de groupes fonctionnels. Les chercheurs ont optimisé ces conditions pour obtenir des rendements et une pureté élevés.
Production industrielle:: Bien que this compound soit principalement utilisé comme outil de recherche, sa production à l'échelle industrielle reste limitée. Un développement et une optimisation supplémentaires sont nécessaires pour le rendre commercialement viable.
Analyse Des Réactions Chimiques
Réactivité:: Pyr3 présente une inhibition sélective des canaux TRPC3, ce qui en fait un outil précieux pour étudier les fonctions liées à TRPC3. Il subit probablement une réactivité minimale avec d'autres composants cellulaires en raison de sa liaison spécifique à TRPC3.
Réactifs et conditions courants:: Bien que les réactifs et les conditions spécifiques dépendent de la voie de synthèse, les réactifs courants comprennent les dérivés de pyrazole, les agents halogénants et les réactifs de couplage. Les chercheurs contrôlent soigneusement les températures de réaction, les solvants et les catalyseurs pour obtenir le produit souhaité.
Produits principaux:: Le produit principal de la synthèse de this compound est le composé lui-même. Sa forme radioiodée ([125I]I-Pyr3) permet le suivi in vivo et les études de biodistribution .
4. Applications de la recherche scientifique
Les applications de this compound s'étendent à divers domaines scientifiques :
Chimie : En tant qu'inhibiteur de TRPC3, this compound aide à élucider les voies de signalisation liées à TRPC3.
Biologie : Les chercheurs utilisent this compound pour étudier les fonctions de TRPC3 dans les processus cellulaires.
Industrie : Bien qu'il ne soit pas encore largement utilisé, les propriétés uniques de this compound peuvent inspirer de futures applications.
5. Mécanisme d'action
This compound se lie sélectivement aux canaux TRPC3, inhibant leur activité. En bloquant l'afflux de calcium médié par TRPC3, il module les réponses cellulaires. Les cibles moléculaires exactes et les voies en aval restent des domaines de recherche active.
Applications De Recherche Scientifique
Cardiovascular Research
Pyr3 has been identified as a potent inhibitor of TRPC3 channels, which play a critical role in calcium signaling and cardiac hypertrophy. Studies have shown that this compound effectively attenuates hypertrophic responses in rat neonatal cardiomyocytes and reduces cardiac hypertrophy in mouse models subjected to pressure overload.
Case Study: Cardiac Hypertrophy
- Objective: To assess the impact of this compound on cardiac hypertrophy.
- Methodology: In vivo experiments involved administering this compound to mice with induced cardiac hypertrophy.
- Results: this compound treatment resulted in significant reductions in hypertrophic growth markers and improved cardiac function, suggesting its potential as a therapeutic agent for TRPC3-related cardiovascular diseases .
Oncology Applications
In the field of oncology, this compound has demonstrated efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor characterized by high TRPC3 expression levels. Research indicates that this compound inhibits the proliferation and migration of GBM cells.
Case Study: Glioblastoma Treatment
- Objective: To evaluate the effects of this compound on GBM cell lines.
- Methodology: In vitro studies utilized sulforhodamine B assays to measure cell viability alongside migration assays (wound healing and Transwell).
- Results: this compound significantly reduced GBM cell proliferation and migration capabilities. Additionally, it induced apoptosis through caspase-dependent pathways. In xenograft models, this compound combined with temozolomide (TMZ) showed enhanced tumor growth inhibition compared to TMZ alone .
Neurological Research
This compound's role extends into neurological studies, particularly concerning intracerebral hemorrhage (ICH). The compound has been investigated for its neuroprotective effects following ICH, where it mitigates neuronal injury and astrogliosis.
Case Study: Neuroprotection in ICH
- Objective: To determine the efficacy of this compound in improving outcomes after ICH.
- Methodology: Male C57BL6 mice received ICH induction via collagenase infusion, followed by this compound administration.
- Results: this compound treatment significantly improved neurological deficits, reduced brain edema, and decreased astrocyte activation. These findings highlight this compound's potential as a therapeutic target for hemorrhagic brain injuries .
Mechanistic Insights
The mechanism by which this compound exerts its effects primarily involves the selective inhibition of TRPC3 channels. This inhibition leads to decreased calcium influx, which is crucial for various cellular processes including hypertrophy and apoptosis.
Mechanistic Overview:
- Calcium Signaling: By inhibiting TRPC3 channels, this compound disrupts calcium-dependent signaling pathways that contribute to pathological conditions such as cardiac hypertrophy and tumor progression.
- Apoptosis Induction: In GBM cells, this compound triggers apoptotic pathways, enhancing the effectiveness of conventional therapies like TMZ .
Data Summary Table
Application Area | Key Findings | Model Used |
---|---|---|
Cardiovascular | Reduced cardiac hypertrophy | Mouse model |
Oncology | Inhibited GBM cell proliferation and migration | In vitro & xenograft model |
Neurology | Improved outcomes post-intracerebral hemorrhage | Mouse model |
Comparaison Avec Des Composés Similaires
Pyr3 se démarque par sa spécificité pour les canaux TRPC3. D'autres composés apparentés, tels que SKF 96365 et LOE908, manquent de cette sélectivité . Des études comparatives supplémentaires sont nécessaires pour comprendre pleinement la singularité de this compound.
Activité Biologique
Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), has garnered attention for its potential therapeutic applications in various physiological and pathological conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure : this compound is identified chemically as 1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Its structure is crucial for its selectivity towards TRPC3 channels.
Mechanism of Action : this compound selectively inhibits TRPC3-mediated calcium (Ca²⁺) influx. The compound has been shown to act from the extracellular side of the membrane, effectively blocking TRPC3 without significantly affecting other TRPC isoforms such as TRPC6, TRPM2, TRPM4, and TRPM7 at concentrations up to 3 µM . The IC₅₀ value for this compound's inhibition of TRPC3 is approximately 0.7 μM .
Biological Effects
This compound's inhibition of TRPC3 channels has several downstream effects:
- Calcium Signaling : this compound significantly reduces Ca²⁺ influx in various cell types, including DT40 B lymphocytes and cardiomyocytes. This inhibition affects downstream signaling pathways, particularly those involving nuclear factor of activated T cells (NFAT) .
- Cardiac Hypertrophy : In studies involving rat neonatal cardiomyocytes and mouse models, this compound effectively suppressed hypertrophic responses induced by angiotensin II (Ang II), such as actin reorganization and brain natriuretic peptide (BNP) expression. It demonstrated a more potent effect compared to its analog Pyr2 .
Table 1: Summary of Key Research Findings on this compound
Case Study: Cardiac Hypertrophy
In a study examining the role of this compound in cardiac hypertrophy, researchers found that administration of this compound significantly inhibited Ang II-induced NFAT activation and hypertrophic growth in both in vitro and in vivo models. This suggests potential therapeutic applications for this compound in treating heart diseases characterized by excessive hypertrophic responses .
Propriétés
IUPAC Name |
ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGONNSASQOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719181 | |
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160514-60-2 | |
Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.